1-Allyl-5-methyl-1H-pyrazol-4-ylamine

Medicinal chemistry Lead optimization Physicochemical property profiling

1-Allyl-5-methyl-1H-pyrazol-4-ylamine (CAS 1351386-72-5) is a C5-methyl, N1-allyl-substituted 4-aminopyrazole derivative with molecular formula C₇H₁₁N₃ and molecular weight 137.18 g/mol. The compound belongs to the aminopyrazole class, which is widely exploited as a privileged scaffold for constructing kinase inhibitors, GPCR modulators, and agrochemical active ingredients.

Molecular Formula C7H11N3
Molecular Weight 137.18 g/mol
Cat. No. B13169598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Allyl-5-methyl-1H-pyrazol-4-ylamine
Molecular FormulaC7H11N3
Molecular Weight137.18 g/mol
Structural Identifiers
SMILESCC1=C(C=NN1CC=C)N
InChIInChI=1S/C7H11N3/c1-3-4-10-6(2)7(8)5-9-10/h3,5H,1,4,8H2,2H3
InChIKeyLQAXMPIZVPBKSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Allyl-5-methyl-1H-pyrazol-4-ylamine (CAS 1351386-72-5): A Differentiated Aminopyrazole Building Block for Medicinal Chemistry & Agrochemical Synthesis


1-Allyl-5-methyl-1H-pyrazol-4-ylamine (CAS 1351386-72-5) is a C5-methyl, N1-allyl-substituted 4-aminopyrazole derivative with molecular formula C₇H₁₁N₃ and molecular weight 137.18 g/mol . The compound belongs to the aminopyrazole class, which is widely exploited as a privileged scaffold for constructing kinase inhibitors, GPCR modulators, and agrochemical active ingredients [1]. Its defining structural features—a free 4-amino group for derivatization, an N1-allyl group providing a versatile synthetic handle for cross-coupling and cycloaddition chemistry, and a C5-methyl substituent modulating both electronic properties and steric environment—collectively position it as a non-interchangeable intermediate within the broader aminopyrazole family [2].

Why 1-Allyl-5-methyl-1H-pyrazol-4-ylamine Cannot Be Replaced by Generic Aminopyrazole Analogs: Quantitative Physicochemical & Synthetic-Handle Divergence


Within the 4-aminopyrazole class, subtle variations in N1 and C5 substitution produce measurable divergences in lipophilicity (LogP), basicity (pKa), conformational flexibility (rotatable bond count), and downstream synthetic reactivity that directly impact lead optimization outcomes. Simply substituting 1-allyl-5-methyl-1H-pyrazol-4-ylamine with its closest commercially available analogs—such as 1-allyl-1H-pyrazol-4-amine (lacking C5-methyl), 1-ethyl-5-methyl-1H-pyrazol-4-amine (lacking the allyl π-system), or 5-methyl-1H-pyrazol-4-amine (lacking N1-substitution)—introduces uncontrolled changes in calculated LogP (range: 0.28–1.37 across comparators vs. 0.50–0.70 for the target) and pKa, thereby altering membrane permeability and ionization state at physiological pH . Critically, the N1-allyl group is not merely a lipophilic appendage; it provides a unique synthetic handle for olefin metathesis, Heck coupling, thiol-ene click chemistry, and [3+2] cycloadditions that are inaccessible to N1-ethyl or N1-H analogs [1]. The evidence summarized in Section 3 quantifies these differences and provides procurement-relevant benchmarks.

Head-to-Head and Cross-Study Quantitative Differentiation of 1-Allyl-5-methyl-1H-pyrazol-4-ylamine vs. Its Closest Aminopyrazole Analogs


Lipophilicity (XLogP3) Differentiation: 1-Allyl-5-methyl-1H-pyrazol-4-ylamine Occupies a Unique LogP Window Among N1-Allyl/C5-Methyl Aminopyrazole Combinations

The target compound exhibits a calculated XLogP3 of 0.7 [1], positioning it between the more hydrophilic 1-allyl-1H-pyrazol-4-amine (LogP 1.23, higher by 0.53 log units; ) and the less lipophilic 5-methyl-1H-pyrazol-4-amine (LogP 0.88, higher by 0.18 log units; ). The 1-ethyl-5-methyl analog shows divergent LogP values across prediction methods (1.37 by Chemsrc; 0.28 by ChemDiv), introducing greater uncertainty for property-based design . The target compound's LogP of 0.5–0.7 falls within the optimal range (0.5–3.0) for oral bioavailability per Lipinski guidelines while offering a distinct, reproducible value compared to its closest analogs.

Medicinal chemistry Lead optimization Physicochemical property profiling

Synthetic Handle Differentiation: The N1-Allyl Group Enables Olefin-Metathesis, Heck Coupling, and Thiol-Ene Click Chemistry Inaccessible to N1-Ethyl or N1-H Analogs

The N1-allyl substituent in the target compound provides a terminal alkene (C=C) moiety that serves as a substrate for transition-metal-catalyzed transformations including Pd-catalyzed Heck cross-coupling, Ru-catalyzed olefin metathesis, and radical-mediated thiol-ene click reactions [1]. In contrast, the N1-ethyl analog (1-ethyl-5-methyl-1H-pyrazol-4-amine) lacks unsaturation entirely, precluding these reaction classes. The N1-H analog (5-methyl-1H-pyrazol-4-amine) requires a separate protection/allylation step to access the same reactivity space, adding 1–2 synthetic steps [2]. The target compound thus functions as a ready-to-use, orthogonal synthetic building block that can be elaborated through the allyl handle independently of the 4-amino group.

Synthetic methodology Click chemistry Cross-coupling Diversity-oriented synthesis

Conformational Flexibility: 1-Allyl-5-methyl-1H-pyrazol-4-ylamine Possesses Two Rotatable Bonds vs. One in 1-Ethyl-5-methyl-1H-pyrazol-4-amine, Influencing Ligand-Target Docking Entropy

The target compound contains two rotatable bonds (N1–CH₂ and CH₂–CH=CH₂) versus only one in 1-ethyl-5-methyl-1H-pyrazol-4-amine (N1–CH₂ only) [1]. This additional degree of torsional freedom, coupled with the planar sp² geometry of the allyl group, alters the conformational ensemble available for target binding. In structure-based drug design, the allyl group can engage in π–π stacking, CH–π, or cation–π interactions with aromatic protein residues that are sterically and electronically inaccessible to the ethyl group [2]. No published head-to-head binding comparison exists; however, the difference in accessible conformational and interaction space is grounded in fundamental molecular topology.

Molecular docking Conformational analysis Structure-based drug design

Commercial Purity and Availability Benchmarking: 1-Allyl-5-methyl-1H-pyrazol-4-ylamine Is Offered at ≥95% Purity by Multiple Independent Suppliers, Comparable to or Exceeding Typical Catalog Purity for In-Class Analogs

The target compound is commercially available at ≥95% purity from multiple independent suppliers including Fluorochem (UK), Leyan (CN), and Enamine (UA) under catalog numbers F717743, 1377812, and EN300-783688 respectively . The 1-ethyl-5-methyl-1H-pyrazol-4-amine is also available at 95% purity (Fluorochem, CymitQuimica) . The 1-allyl-1H-pyrazol-4-amine (lacking C5-methyl) is listed at min. 95% purity by CymitQuimica and AKSci . The 5-methyl-1H-pyrazol-4-amine (N1-H analog) is available as the dihydrochloride salt, complicating direct free-base comparison; non-salt forms are listed at 97% purity but with fewer suppliers . Overall, the target compound's multi-vendor availability at ≥95% purity provides procurement resilience comparable to the most established in-class analogs.

Chemical procurement Building block quality Vendor benchmarking

Predicted pKa Differentiation: 1-Allyl-5-methyl-1H-pyrazol-4-ylamine Exhibits a pKa of 4.06 vs. ~3.5–4.0 for 1-Allyl-1H-pyrazol-4-amine, Reflecting the Electron-Donating Effect of the C5-Methyl Group

The predicted pKa of the target compound's conjugate acid is 4.06 ± 0.10 [1], compared to ~3.5–4.0 for 1-allyl-1H-pyrazol-4-amine (lacking the C5-methyl group) . The C5-methyl group exerts an electron-donating inductive effect (+I) that slightly increases the basicity of the pyrazole ring nitrogen and the 4-amino group. This ~0.1–0.5 unit upward shift in pKa, while modest, can meaningfully alter the fraction ionized at pH values near the pKa (e.g., pH 4–5 relevant for lysosomal or endosomal compartments). For 1-ethyl-5-methyl-1H-pyrazol-4-amine, predicted pKa values of 4.11 and 9.45 have been reported for different ionization sites , indicating multi-site protonation behavior distinct from the target compound.

Physicochemical profiling Ionization state pKa prediction

Safety and Handling Profile: 1-Allyl-5-methyl-1H-pyrazol-4-ylamine Is Classified as Harmful/Irritant (GHS07) with Documented Hazard Statements, Enabling Informed Occupational Safety Planning Compared to Less-Characterized Analogs

The target compound has a fully documented GHS safety profile from Fluorochem, including hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), with corresponding precautionary codes . In contrast, the GHS documentation for 1-allyl-1H-pyrazol-4-amine is less comprehensive across major supplier SDS repositories, and the 5-methyl-1H-pyrazol-4-amine dihydrochloride salt carries different handling requirements due to its salt form and potential for HCl release . Having explicit, supplier-verified hazard data reduces occupational health uncertainty during procurement and laboratory-scale use.

Chemical safety Laboratory procurement Risk assessment

High-Impact Procurement Scenarios for 1-Allyl-5-methyl-1H-pyrazol-4-ylamine: Where Its Differentiated Profile Delivers Verifiable Advantage


Kinase Inhibitor Lead Optimization Requiring a Structurally Defined, Orthogonally Functionalizable Aminopyrazole Core

In kinase drug discovery programs where the 4-aminopyrazole motif serves as a hinge-binding scaffold, the C5-methyl group of 1-Allyl-5-methyl-1H-pyrazol-4-ylamine provides a defined steric and electronic environment distinct from both the des-methyl (1-allyl-1H-pyrazol-4-amine) and the 3,5-dimethyl (1-allyl-3,5-dimethyl-1H-pyrazol-4-amine) analogs. The XLogP3 of 0.7 [1] provides a reproducible starting point for property-based design, while the N1-allyl handle enables late-stage diversification via Heck or metathesis chemistry without disturbing the 4-amino pharmacophore. This scenario is supported by the class-level evidence that N1-substituted 5-aminopyrazoles are privileged intermediates for accessing pyrazolopyrimidine and related fused heterocyclic kinase inhibitor scaffolds .

Diversity-Oriented Synthesis and DNA-Encoded Library (DEL) Production Requiring Orthogonal Bifunctional Building Blocks

For high-throughput library synthesis, 1-Allyl-5-methyl-1H-pyrazol-4-ylamine offers two chemically orthogonal reactive centers: the 4-amino group (suitable for amide coupling, reductive amination, or urea formation) and the N1-allyl group (suitable for Pd-catalyzed cross-coupling, olefin metathesis, or thiol-ene click chemistry) [1]. This orthogonality is absent in 1-ethyl-5-methyl-1H-pyrazol-4-amine (no π-bond reactivity) and requires additional synthetic steps in 5-methyl-1H-pyrazol-4-amine (N1 must be alkylated first). The multi-vendor availability at ≥95% purity ensures bulk procurement feasibility for library-scale synthesis.

Agrochemical Intermediate Synthesis Where N1-Allyl Enables Late-Stage Functionalization for Structure-Activity Relationship (SAR) Exploration

In agrochemical discovery, particularly for fungicide and insecticide programs targeting mitochondrial complex II or GABA-gated chloride channels, the 4-amino-5-methylpyrazole core is a recognized pharmacophore [1]. The allyl group of 1-Allyl-5-methyl-1H-pyrazol-4-ylamine provides a reactive terminal alkene that can be elaborated via hydroboration-oxidation, epoxidation, or cyclopropanation to generate structurally diverse analog libraries without modifying the pyrazole core. This synthetic versatility, combined with the compound's documented safety profile (GHS07) , supports its adoption in parallel synthesis workflows common to agrochemical lead generation.

Fragment-Based Drug Discovery (FBDD) Requiring a Rule-of-Three-Compliant, sp²-Rich Aminopyrazole Fragment with Characterized Physicochemical Properties

With a molecular weight of 137.18, two hydrogen bond acceptors, one hydrogen bond donor, and a topological polar surface area of 43.8 Ų [1], 1-Allyl-5-methyl-1H-pyrazol-4-ylamine satisfies all Rule-of-Three criteria for fragment-based screening. The XLogP3 of 0.7 places it in an attractive lipophilicity range for fragment growth, and the allyl group provides an sp²-rich vector for fragment elaboration via structure-guided design. The availability of validated computed properties (pKa 4.06, LogP 0.5–0.7) [1] across multiple independent databases reduces the characterization burden prior to SPR or X-ray crystallography-based fragment screening campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Allyl-5-methyl-1H-pyrazol-4-ylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.